![molecular formula C12H23N3O3 B13012301 tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate](/img/structure/B13012301.png)
tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are commonly used as building blocks in the synthesis of various organic compounds
Métodos De Preparación
The synthesis of tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and an appropriate aminopropanoyl precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. For example, a mixture of N-Boc piperazine and triethylamine in acetonitrile can be stirred and cooled to 0°C, followed by the addition of ethyl bromoacetate to obtain the desired compound .
Análisis De Reacciones Químicas
Tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound can undergo Buchwald-Hartwig coupling reactions with aryl halides to form corresponding amine derivatives .
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it serves as a useful intermediate in the synthesis of novel organic compounds, such as amides, sulphonamides, and Mannich bases . In biology and medicine, it has been studied for its potential antibacterial, antifungal, anticancer, and antiparasitic activities . The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development. Additionally, its incorporation into molecular structures can enhance the physicochemical properties of drug candidates, such as solubility and stability .
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring’s conformational flexibility and the presence of polar nitrogen atoms enable favorable interactions with macromolecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects. For example, the compound may bind to kinase-inactive conformations, affecting cellular signaling pathways .
Comparación Con Compuestos Similares
Tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate can be compared with other piperazine derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities
Propiedades
Fórmula molecular |
C12H23N3O3 |
|---|---|
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C12H23N3O3/c1-9(13)10(16)14-5-7-15(8-6-14)11(17)18-12(2,3)4/h9H,5-8,13H2,1-4H3/t9-/m0/s1 |
Clave InChI |
NZRXVNBASOFPND-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)N |
SMILES canónico |
CC(C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 9-fluoro-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13012219.png)
![Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13012223.png)

![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13012232.png)
![[1-(2-Fluoroethyl)cyclobutyl]methanol](/img/structure/B13012246.png)
![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride](/img/structure/B13012249.png)
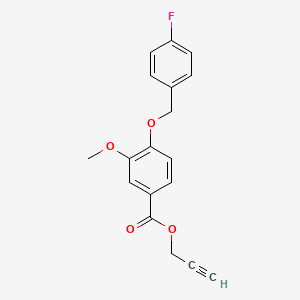
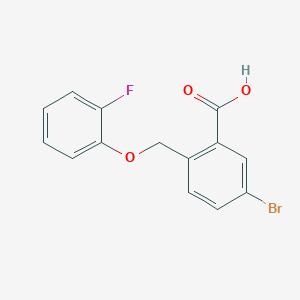
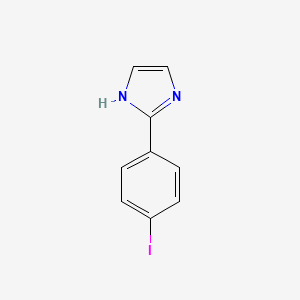

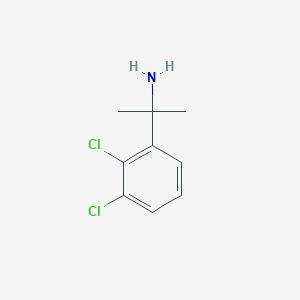
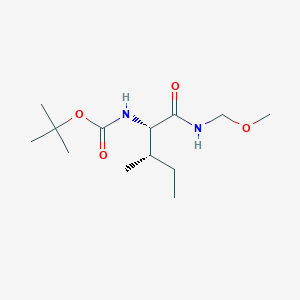
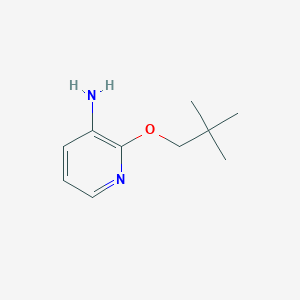
![1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13012325.png)
